4-Ethyl-2-methylbenzoic acid
Overview
Description
4-Ethyl-2-methylbenzoic acid is an aromatic carboxylic acid with the molecular formula C10H12O2. It is a derivative of benzoic acid, where the benzene ring is substituted with an ethyl group at the fourth position and a methyl group at the second position. This compound is used in various chemical syntheses and has applications in different fields of scientific research.
Mechanism of Action
Target of Action
It is structurally similar to mefenamic acid, a non-steroidal anti-inflammatory drug (nsaid) that targets prostaglandin synthetase receptors cox-1 and cox-2 .
Mode of Action
Based on its structural similarity to mefenamic acid, it may also bind to the prostaglandin synthetase receptors cox-1 and cox-2, inhibiting the action of prostaglandin synthetase . This inhibition can reduce the symptoms of pain and inflammation.
Biochemical Pathways
If it acts similarly to mefenamic acid, it could affect the cyclooxygenase pathway, which is involved in the production of prostaglandins, compounds that play a key role in inflammation and pain .
Pharmacokinetics
Its molecular weight (1361479 g/mol) and structure suggest that it may have good bioavailability .
Result of Action
If it acts similarly to mefenamic acid, it could reduce inflammation and pain by inhibiting the production of prostaglandins .
Action Environment
Factors such as ph, temperature, and the presence of other substances could potentially affect its stability and efficacy .
Biochemical Analysis
Biochemical Properties
It can be inferred from the properties of similar compounds that it may participate in biochemical reactions involving enzymes and proteins
Molecular Mechanism
It is possible that this compound could interact with biomolecules, potentially inhibiting or activating enzymes and causing changes in gene expression
Metabolic Pathways
It is possible that this compound could interact with certain enzymes or cofactors and could influence metabolic flux or metabolite levels
Transport and Distribution
It is possible that this compound could interact with certain transporters or binding proteins, influencing its localization or accumulation within cells .
Subcellular Localization
It is possible that this compound could be directed to specific compartments or organelles within the cell due to certain targeting signals or post-translational modifications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-2-methylbenzoic acid can be achieved through several methods. One common approach involves the Friedel-Crafts alkylation of toluene with ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The resulting product, 4-ethyl-2-methyltoluene, is then oxidized using potassium permanganate (KMnO4) to form this compound .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification steps such as recrystallization or distillation are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-2-methylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Bromine (Br2) in the presence of iron (Fe) or nitration using nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Formation of 4-Ethyl-2-methylbenzaldehyde or this compound derivatives.
Reduction: Formation of 4-Ethyl-2-methylbenzyl alcohol or 4-Ethyl-2-methylbenzaldehyde.
Substitution: Formation of brominated or nitrated derivatives of this compound
Scientific Research Applications
4-Ethyl-2-methylbenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of dyes, fragrances, and other specialty chemicals
Comparison with Similar Compounds
Similar Compounds
2-Methylbenzoic acid: Lacks the ethyl group at the fourth position.
4-Ethylbenzoic acid: Lacks the methyl group at the second position.
4-Methylbenzoic acid: Lacks the ethyl group at the fourth position.
Uniqueness
4-Ethyl-2-methylbenzoic acid is unique due to the presence of both ethyl and methyl groups on the benzene ring. This specific substitution pattern can influence its chemical reactivity and biological activity, making it distinct from other similar compounds .
Properties
IUPAC Name |
4-ethyl-2-methylbenzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-3-8-4-5-9(10(11)12)7(2)6-8/h4-6H,3H2,1-2H3,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNNUZPKCLVIBMF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)C(=O)O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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